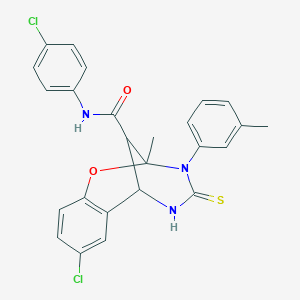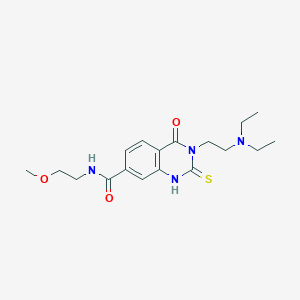![molecular formula C19H17N5 B11218258 N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218258.png)
N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with two 3-methylphenyl groups attached to the nitrogen atoms.
Preparation Methods
The synthesis of N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford the desired pyrazolopyrimidine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to form the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting its antitumor activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N,1-bis(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidines: These compounds are also known for their therapeutic potential and have been studied for various applications.
N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds have shown antimicrobial and antitumor activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogues.
Properties
Molecular Formula |
C19H17N5 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,1-bis(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5/c1-13-5-3-7-15(9-13)23-18-17-11-22-24(19(17)21-12-20-18)16-8-4-6-14(2)10-16/h3-12H,1-2H3,(H,20,21,23) |
InChI Key |
MOBVKJTVOWDWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11218183.png)
![3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218193.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11218195.png)
![7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218203.png)

![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11218215.png)
![7-(4-bromophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218216.png)

![(2Z)-N-(3,4-dichlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11218238.png)
![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11218243.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11218253.png)

![N-(3-chloro-4-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B11218271.png)
